2,3-Quinoxalinediamine, N,N'-di-2-propenyl-
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Overview
Description
2,3-Quinoxalinediamine, N,N’-di-2-propenyl- is a chemical compound with the molecular formula C14H16N4. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Quinoxalinediamine, N,N’-di-2-propenyl- typically involves the reaction of quinoxaline-2,3-diamine with allyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Quinoxalinediamine, N,N’-di-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
2,3-Quinoxalinediamine, N,N’-di-2-propenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: It is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Quinoxalinediamine, N,N’-di-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: Known for its optoelectronic properties and used in the development of emissive materials.
6-Chloro-2,3-Quinoxalinediamine, N,N’-di-2-propenyl-: A similar compound with a chlorine substituent, affecting its chemical properties and applications.
Uniqueness
2,3-Quinoxalinediamine, N,N’-di-2-propenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Properties
CAS No. |
25980-22-7 |
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Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-N,3-N-bis(prop-2-enyl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C14H16N4/c1-3-9-15-13-14(16-10-4-2)18-12-8-6-5-7-11(12)17-13/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18) |
InChI Key |
QTILQMJCFYQOKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC2=CC=CC=C2N=C1NCC=C |
Origin of Product |
United States |
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